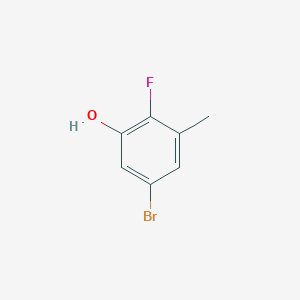

5-Bromo-2-fluoro-3-methylphenol

Description

Systematic Nomenclature and Chemical Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the phenol serving as the parent structure and substituents numbered according to their positions relative to the hydroxyl group. The compound possesses the molecular formula C7H6BrFO and exhibits a molecular weight of 205.02 grams per mole. The Chemical Abstracts Service registry number for this compound is 1351668-25-1, which serves as its unique chemical identifier in scientific databases.

The compound's structural identification can be confirmed through various spectroscopic and analytical techniques. The International Chemical Identifier string provides a standardized representation: InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3. The corresponding Simplified Molecular Input Line Entry System notation is expressed as CC1=CC(=CC(=C1F)O)Br, which describes the connectivity pattern of atoms within the molecule.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrFO |

| Molecular Weight | 205.02 g/mol |

| Chemical Abstracts Service Number | 1351668-25-1 |

| MDL Number | MFCD20526391 |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChIKey | XRNNSKQHDNJRDJ-UHFFFAOYSA-N |

The three-dimensional molecular structure reveals the spatial arrangement of substituents around the phenolic ring system. The methyl group at position 3 provides electron-donating character, while the fluorine atom at position 2 and bromine atom at position 5 contribute electron-withdrawing effects through different mechanisms. This combination of electron-donating and electron-withdrawing substituents creates a unique electronic environment that influences the compound's chemical reactivity and physical properties.

Historical Context in Organofluorine Chemistry Research

The development of organofluorine chemistry represents one of the most significant advances in modern synthetic organic chemistry, with roots extending back to the early nineteenth century. The field originated before elemental fluorine itself was successfully isolated, beginning with the pioneering work of Dumas and colleagues in 1835, who prepared the first organofluorine compound, methyl fluoride, from dimethyl sulfate and potassium fluoride. This groundbreaking synthesis established the foundation for subsequent developments in fluorine-containing organic molecules.

Alexander Borodin, renowned both as a composer and chemist, made crucial contributions to organofluorine chemistry in 1862 by demonstrating the first nucleophilic replacement of a halogen atom with fluoride. His work involved the reaction of benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing halogen exchange as a fundamental methodology for introducing fluorine atoms into organic molecules. This approach remains broadly utilized in contemporary fluorochemical industry for the preparation of fluorinated compounds.

The systematic development of aromatic fluorination methodologies continued throughout the late nineteenth and early twentieth centuries. The Schiemann reaction, developed in 1927, provided a reliable method for introducing fluorine into aromatic systems through the decomposition of diazonium fluoroborate salts. This reaction marked a significant advancement in the synthesis of fluoroaromatic compounds and established precedents for the preparation of complex halogenated phenolic systems like this compound.

Table 2: Historical Milestones in Organofluorine Chemistry

| Year | Development | Significance |

|---|---|---|

| 1835 | First organofluorine compound synthesis | Establishment of field |

| 1862 | Halogen exchange methodology | Industrial synthesis foundation |

| 1870 | Aromatic carbon-fluorine bond formation | Aromatic fluorination beginning |

| 1927 | Schiemann reaction development | Reliable aromatic fluorination |

| 1930s | Electrochemical fluorination | Industrial-scale production |

Industrial organofluorine chemistry experienced dramatic growth during World War II, driven by strategic material requirements and technological innovations. The development of electrochemical fluorination in the 1930s by Joseph Simons enabled the large-scale production of highly stable perfluorinated materials. These advances provided the technological foundation necessary for the synthesis of complex halogenated phenolic compounds, including multiply-substituted systems such as this compound.

The post-war period witnessed an explosion of interest in fluorinated pharmaceuticals and agrochemicals, particularly following the 1957 discovery of the anticancer activity of 5-fluorouracil. This breakthrough exemplified the rational design approach to drug development and demonstrated the unique biological properties that fluorine substitution could impart to organic molecules. The success of fluorinated pharmaceuticals motivated extensive research into halogenated phenolic systems, as these compounds often serve as key intermediates in pharmaceutical synthesis.

Positional Isomerism and Substituent Effects in Halogenated Phenols

The arrangement of substituents on the phenolic ring system fundamentally determines the chemical and physical properties of halogenated phenols. This compound represents one specific positional isomer within a family of trisubstituted phenolic compounds, and its properties can be contrasted with other isomeric arrangements to understand structure-activity relationships. The existence of positional isomers, such as 3-bromo-2-fluoro-5-methylphenol, demonstrates how subtle changes in substituent positioning can lead to distinct chemical entities with different properties.

Substituent effects in phenolic systems operate through both inductive and resonance mechanisms, with the relative importance of each mechanism depending on the nature and position of the substituents. The fluorine atom at position 2 in this compound exerts a strong electron-withdrawing inductive effect due to its high electronegativity, while simultaneously providing weak π-donation through resonance. This dual character of fluorine substitution creates complex electronic effects that influence the phenolic hydroxyl group's acidity and reactivity.

Experimental studies of halogenated phenolic systems have revealed systematic trends in acidity that correlate with substituent electronegativity and position. Research on cytochrome P450-catalyzed dehalogenation of halogenated anilines has demonstrated that fluorine substituents are more readily eliminated from aromatic rings compared to chlorine, bromine, or iodine substituents. These findings suggest that the carbon-fluorine bond, despite being the strongest in organic chemistry, can be selectively cleaved under specific biological conditions due to electronic factors.

Table 3: Substituent Effects on Phenolic Acidity

| Compound | Substituent Pattern | pKa Value | Electronic Effect |

|---|---|---|---|

| Phenol | Unsubstituted | 10.0 | Baseline |

| 2-Fluorophenol | 2-Fluoro | 8.73 | Strong withdrawal |

| 3-Bromophenol | 3-Bromo | 9.03 | Moderate withdrawal |

| 4-Bromophenol | 4-Bromo | 9.17 | Para conjugation |

The methyl group at position 3 in this compound provides electron-donating character through both inductive and hyperconjugative effects. This electron donation partially counteracts the electron-withdrawing effects of the halogen substituents, creating a balanced electronic environment around the phenolic hydroxyl group. Computational studies using density functional theory have shown that methyl substitution increases phenolic carbon-oxygen and oxygen-hydrogen bond lengths while decreasing the rotational barrier around the carbon-oxygen bond.

The bromine atom at position 5 contributes electron-withdrawing character primarily through inductive effects, as the large atomic radius of bromine limits effective orbital overlap for resonance interactions with the aromatic π-system. Comparative studies of halogenated phenols have demonstrated that bromine substitution produces intermediate effects between chlorine and iodine in terms of electronic influence on the phenolic system. The positioning of bromine at the meta position relative to the hydroxyl group ensures that inductive effects dominate over resonance contributions.

Resonance structures of this compound reveal the electron distribution patterns that result from the combined effects of all three substituents. The phenoxide anion formed upon deprotonation exhibits stabilization through delocalization of negative charge onto the electronegative halogen atoms, particularly the fluorine substituent at position 2. This stabilization contributes to the enhanced acidity of the phenolic hydroxyl group compared to unsubstituted phenol, though the exact magnitude depends on the cumulative effects of all substituents present in the molecule.

Propriétés

IUPAC Name |

5-bromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNNSKQHDNJRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination of 4-Fluoro-3-methylphenol

One of the most straightforward methods to prepare 5-bromo-2-fluoro-3-methylphenol involves the bromination of 4-fluoro-3-methylphenol under controlled low-temperature conditions.

- Procedure :

A solution of 4-fluoro-3-methylphenol in dichloromethane is cooled to approximately −70 °C to −60 °C. Bromine is added dropwise over 2 hours while maintaining the temperature. The reaction is monitored to ensure complete conversion without over-bromination. - Workup :

After reaction completion, saturated sodium thiosulfate solution and water are added to quench excess bromine. The organic phase is separated, washed, dried, and concentrated. The crude product is purified by slurrying with n-hexane to obtain the target compound. - Yield :

Approximately 82% yield of 2-bromo-4-fluoro-5-methylphenol (a positional isomer closely related to this compound) was reported using this method. - Reference Data Table :

| Parameter | Value |

|---|---|

| Starting material | 4-fluoro-3-methylphenol (400 g, 3.17 mol) |

| Solvent | Dichloromethane (8 L) |

| Temperature | −70 °C to −60 °C |

| Bromine amount | 527 g (3.33 mol) |

| Reaction time | 2 hours |

| Yield | 82% |

This method emphasizes temperature control to achieve selective bromination at the desired position without side reactions.

Multi-Step Protection, Bromination, and Deprotection Strategy

A more elaborate approach involves protection of the phenolic hydroxyl group, bromination, and subsequent deprotection to afford the desired bromo-fluoro-methylphenol.

Step 1: Protection

The phenolic hydroxyl group is protected by acetylation using acetic anhydride under sulfuric acid catalysis at 100 °C to prevent undesired side reactions during bromination.Step 2: Bromination

Bromine is introduced under iron powder catalysis at 70–80 °C in a solvent such as DMF. The iron powder acts as a catalyst to facilitate selective bromination at the aromatic ring.Step 3: Deprotection

The acetyl protecting group is removed by treatment with 10% sodium bicarbonate aqueous solution at 80 °C, yielding the free phenol.Advantages :

This method allows for regioselective bromination by controlling the reactivity of the phenol group and the aromatic ring.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, sulfuric acid catalyst | 100 °C | 6 hours | Protection of phenol group |

| Bromination | Bromine, iron powder catalyst, DMF solvent | 70–80 °C | 5 hours | Selective aromatic bromination |

| Deprotection | 10% sodium bicarbonate aqueous solution | 80 °C | Until clear | Removal of acetyl group |

- Yield :

The intermediate and final yields are high, with clean conversion steps and minimal side products.

Summary Table of Preparation Methods

| Method No. | Preparation Strategy | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Direct bromination of 4-fluoro-3-methylphenol | Bromine, dichloromethane, −70 to −60 °C | 82 | Simple, high yield, direct | Requires strict temperature control |

| 2 | Protection-bromination-deprotection | Acetic anhydride (protection), bromine + Fe powder, NaHCO3 (deprotection) | High | Regioselective, prevents side reactions | Multi-step, longer process |

| 3 | Diazotization and copper(I) bromide substitution | Sodium nitrite, hydrobromic acid, copper(I) bromide | ~20 | Alternative route | Low yield, more complex |

Research Findings and Notes

The direct bromination method (Method 1) is preferred for industrial scale due to its simplicity and high yield, but requires precise temperature control to avoid polybromination or decomposition.

Protection of the phenol group (Method 2) is crucial when substrates are sensitive or when regioselectivity is difficult to achieve by direct bromination.

The diazotization route (Method 3) is less commonly used for this compound due to lower efficiency but may be useful when starting materials are amine derivatives.

Use of iron powder as a catalyst in bromination enhances selectivity and reaction rate.

Quenching with sodium thiosulfate or sodium bicarbonate is essential to remove excess bromine and stabilize the product.

Solvent choice (dichloromethane, DMF, toluene) impacts reaction kinetics and product purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-fluoro-3-methylphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other groups under appropriate conditions.

Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form corresponding alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Applications De Recherche Scientifique

5-Bromo-2-fluoro-3-methylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-Bromo-2-fluoro-3-methylphenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The exact pathways involved can vary based on the biological system and the specific context of its use .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The table below compares 5-Bromo-2-fluoro-3-methylphenol with structurally related compounds, highlighting substituent variations and their implications:

Key Observations:

- Electronic Effects : Fluorine and bromine atoms increase electronegativity and polarizability, influencing binding interactions in biological systems. The trifluoromethyl group in C₇H₄BrF₃O amplifies electron withdrawal, making it more reactive in electrophilic substitutions .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Chloro- and bromo-phenol derivatives are known disinfectants; the addition of fluorine may enhance bioavailability and target specificity .

- Material Science : Sulfone and sulfoxide derivatives (e.g., 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran) demonstrate structural versatility for polymer or catalyst design .

Activité Biologique

5-Bromo-2-fluoro-3-methylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H6BrF O

- Molecular Weight : 221.03 g/mol

- Chemical Structure : The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenolic ring, with a methyl group at the 3-position.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a bioactive compound.

Anticancer Activity

A notable study demonstrated that derivatives of fluorinated phenols, including this compound, exhibited significant cytotoxicity against L1210 mouse leukemia cells. The IC50 values for these compounds were found to be in the nanomolar range, indicating potent inhibition of cell proliferation. The mechanism involved the intracellular release of active metabolites that interfere with nucleic acid synthesis, particularly through the action of FdUMP prodrugs .

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory effects. The presence of halogen substituents enhances their interaction with biological targets, potentially modulating inflammatory pathways. This property suggests applications in treating conditions characterized by excessive inflammation.

The biological effects of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromine and fluorine atoms increase the reactivity of the compound, allowing it to influence various biochemical pathways:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor by binding to active sites, thereby altering enzyme activity.

- Nucleic Acid Interaction : It can interfere with DNA and RNA synthesis through metabolite formation, impacting cellular proliferation and survival.

- Modulation of Signaling Pathways : By affecting key signaling molecules, it may alter cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.